6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-methylpyridine with hydrazine hydrate, followed by cyclization under acidic conditions. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-amino-2-methyl-2H-pyrazolo[3,4-b]pyridine or 6-alkoxy-2-methyl-2H-pyrazolo[3,4-b]pyridine are formed.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dihydro derivatives of the compound.
Scientific Research Applications
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2H-pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 6th position.
6-chloro-2H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 2nd position.
6-chloro-2-methyl-1H-pyrazolo[3,4-b]pyridine: Different tautomeric form with the hydrogen atom at the nitrogen position.
Uniqueness
6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the chlorine atom and the methyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-2-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-3-6(8)9-7(5)10-11/h2-4H,1H3 |
InChI Key |
WZWVQSYMCSTYTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=NC2=N1)Cl |
Origin of Product |
United States |
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